molecular formula C4H5ClI2O B100002 2,3-Diiodo-4-chloro-2-butenol CAS No. 19095-68-2

2,3-Diiodo-4-chloro-2-butenol

Katalognummer B100002
CAS-Nummer: 19095-68-2
Molekulargewicht: 358.34 g/mol
InChI-Schlüssel: ZBQCIUJENCZZNS-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.

Wissenschaftliche Forschungsanwendungen

2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, 2,3-Diiodo-4-chloro-2-butenol is used in the preparation of radiolabeled compounds for medical imaging studies.

Wirkmechanismus

The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Diiodo-4-chloro-2-butenol are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of 2,3-Diiodo-4-chloro-2-butenol in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, 2,3-Diiodo-4-chloro-2-butenol is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of 2,3-Diiodo-4-chloro-2-butenol with a high yield.

Eigenschaften

CAS-Nummer

19095-68-2

Produktname

2,3-Diiodo-4-chloro-2-butenol

Molekularformel

C4H5ClI2O

Molekulargewicht

358.34 g/mol

IUPAC-Name

(E)-4-chloro-2,3-diiodobut-2-en-1-ol

InChI

InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+

InChI-Schlüssel

ZBQCIUJENCZZNS-ONEGZZNKSA-N

Isomerische SMILES

C(/C(=C(/CCl)\I)/I)O

SMILES

C(C(=C(CCl)I)I)O

Kanonische SMILES

C(C(=C(CCl)I)I)O

Synonyme

4-Chloro-2,3-diiodo-2-buten-1-ol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.